![molecular formula C8H8O2S B069684 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid CAS No. 185515-12-2](/img/structure/B69684.png)
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Overview
Description
Synthesis Analysis
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid is represented by the SMILES stringOC(=O)c1cc2CCCc2s1
. The InChI code for the compound is 1S/C8H8O2S/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H,9,10)
. Chemical Reactions Analysis
The compound has been used in the synthesis of novel arylidene derivatives . These derivatives were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid .Physical And Chemical Properties Analysis
The empirical formula of the compound is C8H8O2S, and its molecular weight is 168.21 . The compound is represented by the SMILES stringOC(=O)c1cc2CCCc2s1
and the InChI code 1S/C8H8O2S/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H,9,10)
.
Scientific Research Applications
Chemical Synthesis
“5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid” is used as a building block in chemical synthesis . It can be used to prepare various derivatives, which can be further used in the synthesis of complex molecules .
Polymerization
In the presence of suitable initiators or catalysts, “5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid” can undergo polymerization reactions to form polythiophene or related polymers . These polymers have applications in organic electronics .
Liquid Crystal Research
A novel liquid crystal core unit “5,6-dihydro-4H-cyclopenta[b]thiophene” was designed and synthesized in four steps and three mesogens containing terminal cyano group were then obtained . This indicates that “5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid” can be used in the design and synthesis of new liquid crystal materials .
Material Science
The polymers derived from “5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid” can be used in the development of new materials with unique properties . These materials can be used in various fields such as electronics, photonics, and energy storage .
Drug Discovery
“5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid” can be used as a building block in the synthesis of bioactive compounds . These compounds can be further evaluated for their biological activities, contributing to the discovery of new drugs .
Organic Electronics
The polymers derived from “5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid” can be used in the fabrication of organic electronic devices . These devices include organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Mechanism of Action
Target of Action
It’s known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that it may target key proteins or enzymes in the bacterial cell necessary for survival and proliferation.
Result of Action
It’s known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound’s action results in the inhibition of bacterial growth or survival.
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSWIIOLVHHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620750 | |
Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
CAS RN |
185515-12-2 | |
Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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